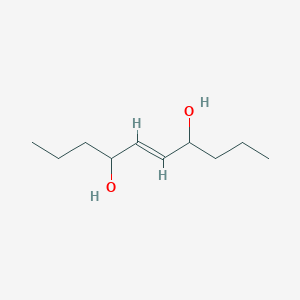
5-Decene-4,7-diol
描述
5-Decene-4,7-diol: is an organic compound with the molecular formula C10H20O2. It is a diol, meaning it contains two hydroxyl (-OH) groups. The compound is characterized by a decene backbone with hydroxyl groups attached at the 4th and 7th positions. This structure imparts unique chemical properties and reactivity to the molecule.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Decene-4,7-diol can be achieved through various methods. One common approach involves the dihydroxylation of 5-decene. This reaction can be carried out using osmium tetroxide (OsO4) or potassium permanganate (KMnO4) as oxidizing agents. The reaction typically proceeds under mild conditions, yielding the desired diol with high selectivity.
Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of 5-decene-4,7-dione. This process uses a metal catalyst, such as palladium on carbon (Pd/C), under hydrogen gas (H2) at elevated pressures and temperatures. The resulting diol is then purified through distillation or recrystallization.
化学反应分析
Types of Reactions: 5-Decene-4,7-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like chromium trioxide (CrO3) or potassium dichromate (K2Cr2O7).
Reduction: The compound can be reduced to form alkanes using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl groups can be substituted with halogens using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid (CH3COOH) at room temperature.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether at low temperatures.
Substitution: Thionyl chloride (SOCl2) in the presence of pyridine at room temperature.
Major Products Formed:
Oxidation: 5-Decene-4,7-dione or 5-decene-4,7-dicarboxylic acid.
Reduction: Decane.
Substitution: 5-Decene-4,7-dichloride or 5-Decene-4,7-dibromide.
科学研究应用
Chemistry: 5-Decene-4,7-diol is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology: In biological research, this compound is studied for its potential role in metabolic pathways and its interactions with enzymes. It is also used in the synthesis of biologically active molecules.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a building block for drug development. Its diol structure allows for the creation of derivatives with enhanced biological activity.
Industry: this compound is used in the production of polymers, surfactants, and lubricants. Its ability to undergo various chemical reactions makes it a versatile compound in industrial applications.
作用机制
The mechanism of action of 5-Decene-4,7-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with enzymes and other proteins, affecting their activity and function. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
相似化合物的比较
1-Decene-4,7-diol: Similar structure but with hydroxyl groups at different positions.
5-Decene-1,10-diol: Contains hydroxyl groups at the terminal positions.
5-Decene-4,7-dione: An oxidized form of 5-Decene-4,7-diol.
Uniqueness: this compound is unique due to the specific positioning of its hydroxyl groups, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications.
属性
IUPAC Name |
(E)-dec-5-ene-4,7-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2/c1-3-5-9(11)7-8-10(12)6-4-2/h7-12H,3-6H2,1-2H3/b8-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXHJMGQEUSQVEF-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C=CC(CCC)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(/C=C/C(CCC)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















